2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid
Description
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid is a sulfur-containing organic compound characterized by two 2-ethylhexyl groups attached to an amide nitrogen, a sulfanyl (thioether) linkage, and a terminal acetic acid moiety. This structure suggests applications in polymer stabilization, surfactants, or metal chelation, though its exact uses are less documented compared to analogs .
Properties
IUPAC Name |
2-[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3S/c1-5-9-11-17(7-3)13-21(14-18(8-4)12-10-6-2)19(22)15-25-16-20(23)24/h17-18H,5-16H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFZPNOGIKIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bis(2-ethylhexyl)amine, which can be achieved through the reaction of 2-ethylhexanol with ammonia under specific conditions . This intermediate is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group. Finally, the sulfanylacetic acid moiety is introduced through a thiolation reaction, where a suitable thiol reagent is used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Organotin Stabilizers (e.g., Dibutyltin Bis(2-ethylhexyl mercaptoacetate))
Key Differences :
- Structure : The tin-based analog (CAS 10584-98-2) replaces the bis(2-ethylhexyl)amide with dibutyltin centers linked to mercaptoacetate groups .
- Applications: Organotin compounds are widely used as PVC stabilizers due to their ability to scavenge HCl and prevent polymer degradation. The tin center enhances catalytic activity but raises toxicity concerns.
Table 1: Comparison with Organotin Analogs
| Property | Target Compound | Dibutyltin Bis(2-ethylhexyl mercaptoacetate) |
|---|---|---|
| Central Atom | Carbon/Nitrogen | Tin |
| Thermal Stability | Moderate (amide linkage) | High (tin-thiol interaction) |
| Toxicity | Likely lower | High (regulated) |
| Application | Potential stabilizer | Industrial PVC stabilizer |
Sulfonyl/Sulfanylacetic Acid Derivatives
Examples :
- 2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid (CAS 338793-99-0): Features a sulfonyl group and benzylamide, increasing acidity and oxidative stability compared to the target compound’s thioether .
Functional Insights :
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) improve oxidative stability but reduce nucleophilicity. The target compound’s sulfanyl group may participate in redox or coordination reactions.
- Substituent Effects: Bulky 2-ethylhexyl groups in the target compound hinder crystallization, improving solubility in non-polar matrices compared to smaller aryl substituents (e.g., benzyl in ).
Table 2: Physicochemical Properties
Ester-Based Analogs (e.g., 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid)
Comparison :
- Structure : The methoxy ester (CAS 91114-48-6) replaces the amide with an ester, altering hydrolysis kinetics and polarity .
- Reactivity : Esters hydrolyze faster than amides, making the target compound more stable in aqueous environments.
- Applications : Esters are common in prodrugs or fragrances, whereas the target compound’s amide may suit high-temperature industrial processes.
Pharmaceutical Candidates (Benzimidazole Derivatives)
Example: {[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}acetic acid . Divergence:
- Bioactivity : Benzimidazole derivatives target enzymes like α-glucosidase, suggesting the target compound could be modified for medicinal use.
- Solubility : The target compound’s lipophilic 2-ethylhexyl groups may limit aqueous solubility, reducing bioavailability compared to polar benzimidazole analogs.
Biological Activity
2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in chemistry and biology. Its unique structural features, including a bis(2-ethylhexyl)amino group and a sulfanylacetic acid moiety, suggest diverse biological activities. This article examines the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a CAS number of 1431520-51-2. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
1. Enzyme Interaction
Research indicates that this compound may interact with specific enzymes involved in metabolic pathways. It has been studied as a potential inhibitor or modulator of enzyme activity, which could have implications for drug development.
2. Antioxidant Properties
Studies have shown that compounds with similar structures exhibit antioxidant activities. The sulfanyl group in this compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
3. Cytotoxicity and Antitumor Activity
Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. This activity is being investigated further to understand its mechanisms and potential therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Potential modulator of specific enzymes; further studies needed | |
| Antioxidant Properties | May scavenge free radicals; structural similarity to known antioxidants | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines; ongoing research |
Case Studies
Several case studies have investigated the effects of this compound:
Case Study 1: Enzyme Modulation
A study focused on the compound's interaction with cytochrome P450 enzymes revealed that it could inhibit specific isoforms involved in drug metabolism. This suggests potential implications for pharmacokinetics and drug-drug interactions.
Case Study 2: Antioxidant Effects
Another research project evaluated the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated significant free radical scavenging activity, comparable to established antioxidants.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes: The compound may bind to active sites or allosteric sites on enzymes, altering their activity.
- Radical Scavenging: The sulfanyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cellular Uptake: Its lipophilic nature allows for easy cellular penetration, potentially leading to intracellular effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
